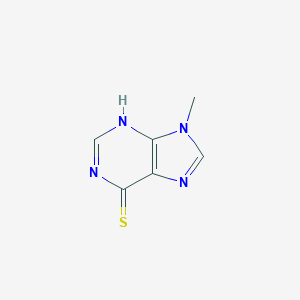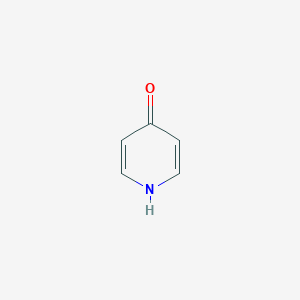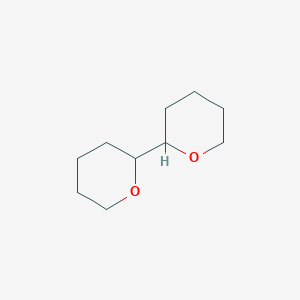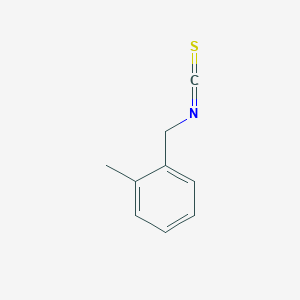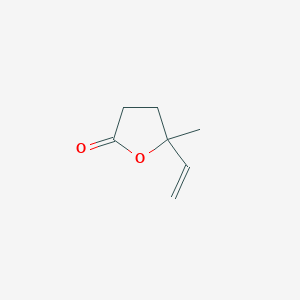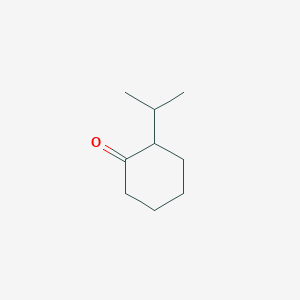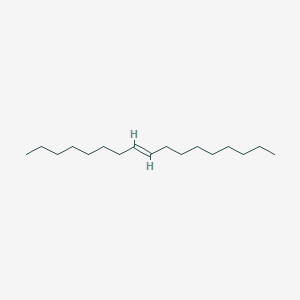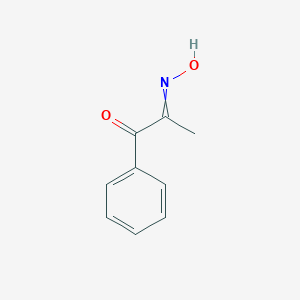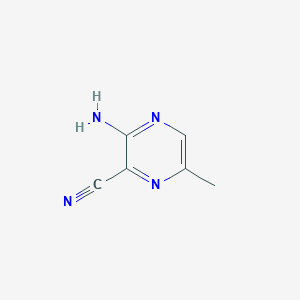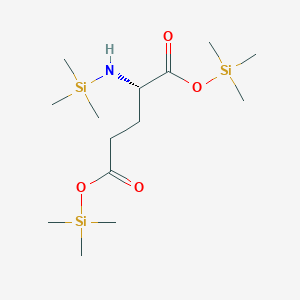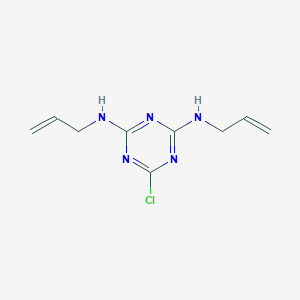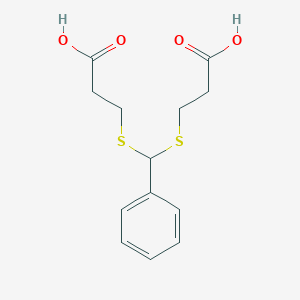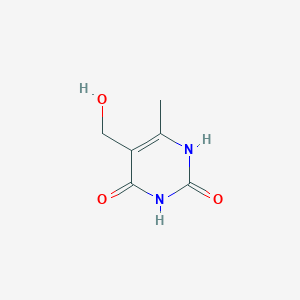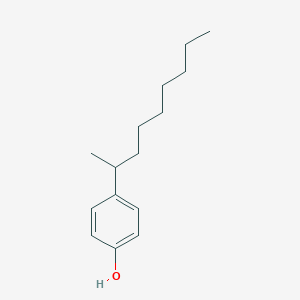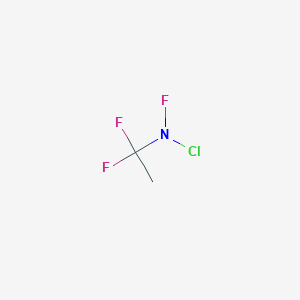
N-Chloro-N,1,1-trifluoroethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloro-N,1,1-trifluoroethanamine, also known as NCTFE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a colorless liquid that is highly reactive and has a strong oxidizing ability.
Applications De Recherche Scientifique
N-Chloro-N,1,1-trifluoroethanamine has been extensively researched for its potential applications in various scientific fields. One of the most promising applications of N-Chloro-N,1,1-trifluoroethanamine is its use as a disinfectant and sterilizing agent. Due to its strong oxidizing ability, N-Chloro-N,1,1-trifluoroethanamine can effectively kill bacteria, viruses, and fungi. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains.
Another area of research for N-Chloro-N,1,1-trifluoroethanamine is its use in organic synthesis. It has been found to be an effective reagent for the oxidation of alcohols and amines, as well as for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of N-Chloro-N,1,1-trifluoroethanamine involves the release of hypochlorous acid (HOCl) upon contact with water. HOCl is a powerful oxidizing agent that can react with various biomolecules, including proteins, lipids, and DNA. This reaction leads to the destruction of the cell membrane and ultimately cell death.
Effets Biochimiques Et Physiologiques
N-Chloro-N,1,1-trifluoroethanamine has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that N-Chloro-N,1,1-trifluoroethanamine can induce DNA damage and apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Chloro-N,1,1-trifluoroethanamine in lab experiments is its strong oxidizing ability. This makes it a powerful reagent for various chemical reactions. However, the strong oxidizing ability of N-Chloro-N,1,1-trifluoroethanamine can also be a limitation, as it can react with other chemicals in the lab and potentially cause harm to researchers.
Orientations Futures
There are several future directions for research on N-Chloro-N,1,1-trifluoroethanamine. One area of interest is its potential use as an antibacterial agent in medical settings. Another area of research is its use in the synthesis of novel organic compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-Chloro-N,1,1-trifluoroethanamine and its potential use in cancer treatment.
Conclusion:
In conclusion, N-Chloro-N,1,1-trifluoroethanamine is a unique chemical compound that has gained significant attention in scientific research. Its strong oxidizing ability and potential applications in various fields make it an interesting area of study. Further research is needed to fully understand the potential of N-Chloro-N,1,1-trifluoroethanamine and its future applications.
Méthodes De Synthèse
The synthesis of N-Chloro-N,1,1-trifluoroethanamine involves the reaction of chloramine-T with 1,1,1-trifluoroethanol. This reaction takes place in the presence of a catalyst, typically sodium bicarbonate, and is carried out at room temperature. The resulting product is then purified through distillation to obtain pure N-Chloro-N,1,1-trifluoroethanamine.
Propriétés
Numéro CAS |
16276-45-2 |
|---|---|
Nom du produit |
N-Chloro-N,1,1-trifluoroethanamine |
Formule moléculaire |
C2H3ClF3N |
Poids moléculaire |
133.5 g/mol |
Nom IUPAC |
N-chloro-N,1,1-trifluoroethanamine |
InChI |
InChI=1S/C2H3ClF3N/c1-2(4,5)7(3)6/h1H3 |
Clé InChI |
ITYSTFRAOPTVON-UHFFFAOYSA-N |
SMILES |
CC(N(F)Cl)(F)F |
SMILES canonique |
CC(N(F)Cl)(F)F |
Synonymes |
N-Chloro-N,1,1-trifluoroethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



